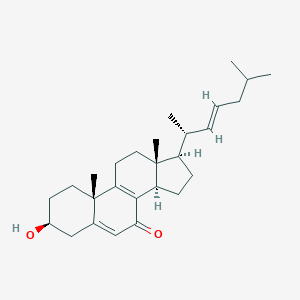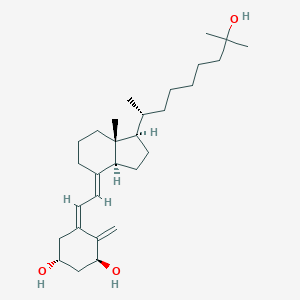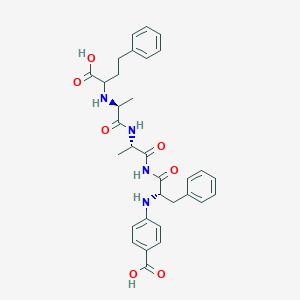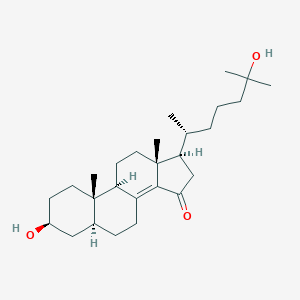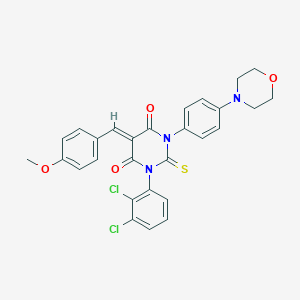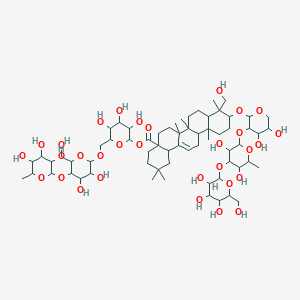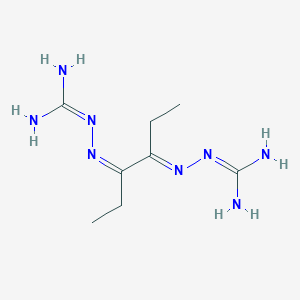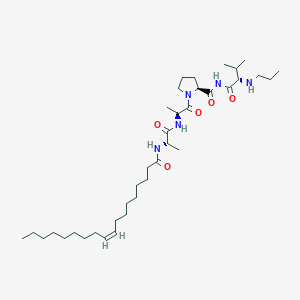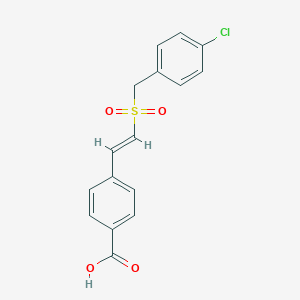
(S)-2-Amino-4-(hydroxyamino)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-4-(hydroxyamino)butanoic acid, also known as L-threo-3,4-dihydroxyphenylserine (DOPS), is a non-proteinogenic amino acid that has been studied for its potential therapeutic applications. DOPS is a precursor of norepinephrine and dopamine, two important neurotransmitters in the central nervous system.
Wissenschaftliche Forschungsanwendungen
DOPS has been studied for its potential therapeutic applications in several areas. One area of research is in the treatment of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the brain. DOPS has been shown to increase dopamine levels in the brain and improve motor symptoms in Parkinson's patients.
Another area of research is in the treatment of orthostatic hypotension, a condition characterized by a drop in blood pressure upon standing. DOPS has been shown to increase blood pressure and improve symptoms in patients with this condition.
DOPS has also been studied for its potential use in the treatment of depression, attention deficit hyperactivity disorder (ADHD), and chronic fatigue syndrome.
Wirkmechanismus
DOPS acts as a precursor to norepinephrine and dopamine, two important neurotransmitters in the central nervous system. DOPS is converted to DOPA by the enzyme L-aromatic amino acid decarboxylase, and then to dopamine and norepinephrine by other enzymes. By increasing the levels of these neurotransmitters, DOPS may improve symptoms in conditions such as Parkinson's disease and orthostatic hypotension.
Biochemical and Physiological Effects:
DOPS has been shown to increase dopamine and norepinephrine levels in the brain, which can improve motor symptoms in Parkinson's disease patients. DOPS has also been shown to increase blood pressure, which can improve symptoms in patients with orthostatic hypotension.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DOPS in lab experiments is its ability to increase dopamine and norepinephrine levels in the brain, which can be useful in studying the effects of these neurotransmitters on behavior and cognition. One limitation of using DOPS is its potential to interact with other medications and cause side effects.
Zukünftige Richtungen
Future research on DOPS could focus on its potential use in the treatment of other neurological disorders, such as Alzheimer's disease and multiple sclerosis. Additionally, research could focus on developing new synthesis methods for DOPS that are more efficient and cost-effective. Finally, research could focus on identifying potential side effects and drug interactions associated with DOPS use.
Synthesemethoden
DOPS can be synthesized through the reaction of L-serine with 3,4-dihydroxyphenylalanine (DOPA) using the enzyme DOPA decarboxylase. The reaction yields DOPS and carbon dioxide.
Eigenschaften
CAS-Nummer |
111821-59-1 |
|---|---|
Molekularformel |
C124H180N34O31 |
Molekulargewicht |
134.13 g/mol |
IUPAC-Name |
(2S)-2-amino-4-(hydroxyamino)butanoic acid |
InChI |
InChI=1S/C4H10N2O3/c5-3(4(7)8)1-2-6-9/h3,6,9H,1-2,5H2,(H,7,8)/t3-/m0/s1 |
InChI-Schlüssel |
VIWSVOOCJXAYRE-VKHMYHEASA-N |
Isomerische SMILES |
C(CNO)[C@@H](C(=O)O)N |
SMILES |
C(CNO)C(C(=O)O)N |
Kanonische SMILES |
C(CNO)C(C(=O)O)N |
Synonyme |
4-HDABA 4-N-hydroxy-2,4-diaminobutyric acid 4-N-hydroxy-2,4-diaminobutyric acid hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





